molecular formula C10H10Cl2O B2520015 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one CAS No. 875916-50-0

1-(3,4-Dichlorophenyl)-2-methylpropan-1-one

Cat. No. B2520015
CAS RN: 875916-50-0
M. Wt: 217.09
InChI Key: UGECHQYGTSAESA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-methylpropan-1-one, also known as 1,3-Dichloro-2-methylpropane, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet odor and a boiling point of 158°C. In the field of organic chemistry, 1,3-Dichloro-2-methylpropane is a useful reagent for the synthesis of various compounds and is often used as a starting material for the synthesis of other compounds.

Scientific Research Applications

Antibacterial Properties

1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has shown potent antibacterial properties. A study describes a compound designed to act as a pro-drug, releasing a lethal species specifically within anaerobic bacterial cells. This compound has been synthesized and tested for its biological activity, showing promise as an antibacterial agent (Dickens et al., 1991).

Chemistry and Synthesis

  • The compound has been utilized in phenanthrene synthesis, demonstrating its role in [4+2] benzannulation reactions between alkyne and biaryl or 2-alkenylphenyl Grignard reagents. This process, facilitated by iron catalysis, tolerates sensitive functional groups and is efficient at room temperature (Matsumoto et al., 2011).

  • A study on transferred nuclear Overhauser effects revealed insights into the conformation of 1-(3,4-dichlorophenyl)-2-aminopropane when bound to phenylethanolamine N-methyltransferase. This research contributes to understanding the molecular interactions and structural dynamics in biochemical systems (Grunewald et al., 1992).

Photoinitiation in Polymer Science

The compound has been investigated for its role in photoinitiation, particularly in ultraviolet-curable pigmented coatings. Research on copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties showcases its potential in the field of polymer science and materials engineering (Angiolini et al., 1997).

Structural Analysis

Studies have also been conducted on the structural and volumetric properties of related chloroalkanes, which are crucial for understanding the behavior of these compounds in different physical states and environments. These studies contribute to the broader knowledge of molecular interactions and structural properties in chemistry (Guerrero et al., 2012).

Mechanism of Action

Target of Action

The compound “1-(3,4-Dichlorophenyl)-2-methylpropan-1-one” is structurally similar to the compound “3-(3,4-Dichlorophenyl)-1,1-dimethylurea” (also known as DCMU), which is a well-known inhibitor of photosynthesis . The primary target of DCMU is the Photosystem II (PSII) in the thylakoid membrane of chloroplasts . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

The compound “this compound” likely interacts with its targets in a similar manner to DCMU. DCMU inhibits photosynthesis by blocking the Q_B plastoquinone binding site of PSII, preventing the electron flow from PSII to plastoquinone . This disruption of the electron transport chain prevents the conversion of light energy into chemical energy, effectively halting the process of photosynthesis .

Biochemical Pathways

The inhibition of photosynthesis by “this compound” would affect several biochemical pathways. The most direct impact would be on the light-dependent reactions of photosynthesis, where light energy is converted into chemical energy in the form of ATP and NADPH . These molecules are essential for the light-independent reactions (Calvin cycle), where carbon dioxide is fixed into glucose. Therefore, the inhibition of photosynthesis would have downstream effects on the production of glucose and other organic compounds in the plant .

Pharmacokinetics

Based on its structural similarity to dcmu, it can be inferred that it may have low aqueous solubility and low volatility . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems, potentially affecting its bioavailability .

Result of Action

The primary result of the action of “this compound” would be the inhibition of photosynthesis. This would lead to a decrease in the production of glucose and other organic compounds, affecting the growth and development of the plant . At the cellular level, the disruption of the electron transport chain could lead to the production of reactive oxygen species, causing oxidative stress and potential cell damage .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For instance, its efficacy as a photosynthesis inhibitor would be affected by light intensity and wavelength, as these factors influence the rate of photosynthesis . Additionally, environmental conditions such as temperature, pH, and soil composition could affect its stability and bioavailability .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGECHQYGTSAESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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